molecular formula C5H8BrNO B8524870 2-(2-Bromoethyl)oxazoline

2-(2-Bromoethyl)oxazoline

Cat. No.: B8524870
M. Wt: 178.03 g/mol
InChI Key: XOHNJBDAFSMCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromoethyl)oxazoline is a high-purity, multifunctional chemical reagent designed for advanced research and development. Its molecular structure incorporates both a reactive oxazoline heterocycle and a bromoethyl functional group, making it a valuable scaffold for constructing more complex molecules. In polymer science, this compound serves as a key precursor or monomer. The oxazoline ring can undergo cationic ring-opening polymerization (CROP) , allowing for the synthesis of polymers with well-defined architectures, such as graft copolymers. These polymers are investigated for applications as compatibilizers for blending natural polymers like cellulose with commodity plastics , or for creating chelating resins to recover heavy metal ions . In organic synthesis, the bromide acts as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of the oxazoline moiety into target structures. The oxazoline group itself is a protected form of a carboxylic acid and can be transformed into other functional groups, enhancing its utility in multi-step synthetic routes. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

IUPAC Name

2-(2-bromoethyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C5H8BrNO/c6-2-1-5-7-3-4-8-5/h1-4H2

InChI Key

XOHNJBDAFSMCGQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)CCBr

Origin of Product

United States

Synthetic Strategies for 2 2 Bromoethyl Oxazoline and Analogous Bromoalkyl Oxazoline Precursors

Methods for Oxazoline (B21484) Ring Formation Bearing Bromoalkyl Functionality

The direct construction of the 2-oxazoline ring from precursors already containing the bromoalkyl chain is a common and effective strategy. This can be accomplished through intramolecular cyclization of suitable amide precursors.

Cyclization of N-(2-Haloethyl)amides to 2-Oxazolines (e.g., N-(2-Bromoethyl)benzamides)

A well-established method for synthesizing 2-oxazolines is the base-mediated cyclization of N-(2-haloethyl)amides. In this reaction, the amide, bearing a leaving group (such as bromide or chloride) on the N-alkyl chain, undergoes an intramolecular nucleophilic attack by the amide oxygen, leading to ring closure and the formation of the oxazoline heterocycle.

For instance, the treatment of N-(2-bromoethyl)benzamide with a base facilitates the formation of 2-phenyl-2-oxazoline. The reaction can be carried out under various conditions. One reported method involves boiling a solution of N-(2-bromoethyl)benzamide and diethylamine (B46881) in benzene. google.com In this case, diethylamine acts as the base to abstract the amide proton, initiating the cyclization. Another effective base is sodium methoxide (B1231860) in methanol, which can also promote the cyclization of N-(2-bromoethyl)benzamides to the corresponding 2-oxazolines. researchgate.net

The general mechanism involves the deprotonation of the amide nitrogen, followed by an intramolecular Williamson ether synthesis-type reaction, where the resulting amidate anion displaces the bromide to form the five-membered oxazoline ring. The efficiency of the reaction is dependent on the choice of base, solvent, and temperature.

General Cyclodehydration Approaches to 2-Oxazolines

The most widely utilized method for 2-oxazoline synthesis is the cyclodehydration of N-(2-hydroxyethyl)amides. mdpi.com This approach is advantageous due to the ready availability of N-(2-hydroxyethyl)amides, which can be prepared from the corresponding carboxylic acids or their derivatives and 2-aminoethanol. A variety of dehydrating agents have been developed to promote this transformation, ranging from classical reagents to milder, more modern systems.

Common stoichiometric dehydrating agents include diethylaminosulfur trifluoride (DAST) and its more stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgacs.org These reagents are highly efficient for the cyclization of β-hydroxy amides to oxazolines under mild conditions. organic-chemistry.org XtalFluor-E, a tetrafluoroborate (B81430) salt of DAST, is also an effective cyclodehydration agent, providing 2-oxazolines in excellent yields. researchgate.netuzh.ch More recently, triflic acid (TfOH) has been reported as a powerful catalyst for the dehydrative cyclization of N-(2-hydroxyethyl)amides, affording a broad range of 2-oxazolines with water as the only byproduct. mdpi.comnih.gov

The choice of reagent can be critical, as harsher conditions or more aggressive reagents can lead to side reactions or decomposition of the desired product. itu.edu.tr The table below summarizes the yields for the synthesis of various 2-substituted oxazolines from their corresponding N-(2-hydroxyethyl)amides using different cyclodehydration agents.

Precursor (N-(2-hydroxyethyl)amide of)Dehydrating AgentSolventTemperature (°C)Yield (%)Reference
Benzoic acidDASTCH₂Cl₂-78 to rt89 uzh.ch
Phenylacetic acidXtalFluor-ECH₂Cl₂0 to rt95 researchgate.net
4-Nitrobenzoic acidBoric Acid (thermolysis)Toluene240-26092 itu.edu.tr
2-Thiophenecarboxylic acidTriflic Acid (TfOH)1,2-Dichloroethane8096 mdpi.com
Isobutyric acidTriflic Acid (TfOH)1,2-Dichloroethane8085 mdpi.com
Acetic acidBoric Acid (thermolysis)Toluene240-26078 itu.edu.tr

Functionalization of Existing Oxazoline Rings with Bromoalkyl Groups

An alternative synthetic route involves the introduction of a bromoalkyl group onto a pre-formed oxazoline ring. This can be achieved through the bromination of a suitable substituted oxazoline precursor.

Bromination of Substituted Oxazolines (e.g., 2-(1-Bromoethyl)-1,3-oxazoline)

The direct bromination of an alkyl group at the 2-position of an oxazoline ring can be a challenging transformation due to potential side reactions, including bromination of the oxazoline ring itself if it contains susceptible positions, or reactions with other functional groups in the molecule. However, specific examples of this strategy have been reported.

For instance, the synthesis of 4S,5S-(–)-2-(1-bromoethyl)-4-methoxymethyl-5-phenyl-2-oxazoline has been described. While the specific conditions for the bromination step to introduce the bromine at the ethyl group were not detailed in the available literature, this compound serves as a key intermediate. It undergoes a Darzens condensation with propan-2-one to yield a glycidic 2-oxazoline, highlighting the utility of such bromoalkyl-substituted oxazolines as synthetic building blocks. The synthesis of such compounds underscores the potential for post-cyclization modification to introduce the desired bromoalkyl functionality.

Synthesis of Bromoalkyl Oxazole (B20620) (Aromatic Analogues) via Continuous Flow Methods

For the synthesis of aromatic analogues, specifically bromoalkyl-substituted oxazoles, modern continuous flow technologies offer significant advantages in terms of safety, efficiency, and scalability. These methods allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial when handling reactive intermediates.

Reaction of Azirines with Bromoacetyl Bromide to form 2-(Bromomethyl)oxazoles

A notable continuous flow process for the synthesis of 2-(bromomethyl)oxazoles involves the reaction of 2H-azirines with bromoacetyl bromide. nih.govbeilstein-journals.orgnih.gov This multi-step synthesis is well-suited for a continuous flow setup. The process typically begins with the thermolysis of a vinyl azide (B81097) precursor to generate a highly reactive azirine intermediate in situ. beilstein-journals.orgnih.gov This azirine is then immediately reacted with bromoacetyl bromide to form the 2-(bromomethyl)oxazole ring. nih.govbeilstein-journals.orgnih.gov

Azirine PrecursorResidence Time (min)Temperature (°C)Yield of 2-(Bromomethyl)oxazole (%)Reference
2-methyl-3-phenyl-2H-azirine7-9150 (thermolysis)57 (isolated) beilstein-journals.org
2,3-diphenyl-2H-azirine7-9150 (thermolysis)Not specified nih.govnih.gov
2-tert-butyl-3-phenyl-2H-azirineNot specifiedNot specifiedNot specified nih.govnih.gov

Reactivity Profiles and Mechanistic Studies of 2 2 Bromoethyl Oxazoline and Its Derivatives

The chemical behavior of 2-(2-Bromoethyl)oxazoline is largely dictated by its two primary functional components: the oxazoline (B21484) ring and the bromoethyl side chain. The bromoethyl moiety, in particular, is an active site for nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This reactivity allows for the introduction of a wide array of functional groups, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions of the Bromoethyl Moiety: Conversion to Azidoalkyl Oxazoles

A significant application of the reactivity of the haloalkyl group on an oxazole (B20620) ring is its conversion to an azidoalkyl group through nucleophilic substitution. This transformation is typically achieved by reacting the bromo-functionalized oxazole with an azide (B81097) salt, such as sodium azide (NaN₃). beilstein-journals.orgnih.gov This reaction serves as a gateway to synthesizing azidoalkyl oxazoles, which are valuable intermediates in various chemical syntheses, notably in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". nih.gov

The general strategy involves the displacement of the bromide ion by the azide nucleophile. nih.gov Research on related compounds, such as 2-(bromomethyl)oxazoles, demonstrates that these versatile building blocks undergo nucleophilic displacement with NaN₃ to yield the corresponding azido (B1232118) oxazoles with good selectivity. beilstein-journals.org The process often involves an initial reaction to form the oxazole moiety, followed by the halide displacement. nih.gov To prevent the formation of undesirable hydrazoic acid, neutralization of the reaction medium is sometimes necessary before the addition of NaN₃. nih.gov The resulting azidoalkyl oxazole derivatives generally exhibit greater stability compared to their bromoalkyl precursors. nih.gov

PrecursorReagentProductKey FindingsReference
2-(Bromomethyl)oxazolesSodium Azide (NaN₃)2-(Azidomethyl)oxazolesEfficient conversion via nucleophilic halide displacement; product is a versatile building block for click chemistry. beilstein-journals.orgnih.gov
Haloalkyl estersSodium Azide (NaN₃) / DMFAzidoalkyl estersIntermediate step for the synthesis of 2-azidoalkyloxazoles. nih.gov
Azidoalkyl esters of benzoinAmmonium Acetate2-Azidoalkyl-4,5-diphenyloxazolesCyclization reaction to form the final azidoalkyloxazole product. nih.gov

Nucleophilic Substitution Reactions of the Bromoethyl Moiety: Alkylation Agent Applications

The electrophilic nature of the carbon atom attached to the bromine in the bromoethyl group makes compounds like this compound effective alkylating agents. nih.govoncohemakey.com A structurally related compound, 2-(2-Bromoethyl)-1,3-dioxolane, which also features a bromoethyl group, is widely used as an alkylating agent for various nucleophiles, including amines, dithianes, and carboximides. sigmaaldrich.comsigmaaldrich.com This reactivity profile is directly analogous to that expected for this compound. Alkylating agents are crucial in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds by transferring an alkyl group to a nucleophilic species. oncohemakey.com The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic carbon, displacing the bromide ion.

Alkylating Agent ExampleSubstrate (Nucleophile)ApplicationReference
2-(2-Bromoethyl)-1,3-dioxolaneAminesSynthesis of complex organic molecules sigmaaldrich.comsigmaaldrich.com
2-(2-Bromoethyl)-1,3-dioxolaneDithianesBuilding block in organic synthesis sigmaaldrich.comsigmaaldrich.com
2-(2-Bromoethyl)-1,3-dioxolaneCarboximidesFormation of C-N bonds sigmaaldrich.comsigmaaldrich.com
2-(2-Bromoethyl)-1,3-dioxolaneEynamides and Sodium Azide"One-pot" synthesis of triazoles sigmaaldrich.comsigmaaldrich.com

Initiation Mechanisms in Polymerization Processes

Beyond its utility in small molecule synthesis, this compound and its derivatives are pivotal in polymer chemistry, particularly in initiating polymerization processes to create well-defined macromolecules.

Cationic Ring-Opening Polymerization (CROP) Initiation

Cationic ring-opening polymerization (CROP) is the primary method for synthesizing poly(2-oxazoline)s, a class of polymers with significant potential in biomedical applications. nih.govnih.gov The polymerization is initiated by electrophilic species that attack the nitrogen atom of the oxazoline ring. researchgate.net Alkyl halides, such as the bromoethyl group in this compound, are effective initiators for this process. nih.govresearchgate.net The mechanism involves an equilibrium between a dormant covalent species and a reactive ionic species, with the latter being almost exclusively responsible for chain propagation. researchgate.net The nature of the halide and the reaction conditions influence this equilibrium and, consequently, the rate of polymerization. researchgate.netfao.org

This compound can function as a direct initiator for the CROP of 2-oxazoline monomers. The covalent carbon-bromine bond serves as the electrophilic site. The polymerization starts when the nitrogen of a monomer attacks the carbon attached to the bromine, displacing the bromide and forming a cyclic oxazolinium cation, which is the active propagating species. researchgate.netresearchgate.net Weaker alkylating agents, such as those with bromide leaving groups, tend to have lower initiation rates compared to initiators with more nucleofugic counterions like tosylates or triflates. nih.govresearchgate.net

This molecule also acts as a precursor for functional initiators. By initiating the polymerization, the this compound unit is incorporated at the α-chain end of the resulting polymer. This introduces both the oxazoline ring (or a derivative thereof) and a bromine atom (which can be further functionalized) into the polymer structure, providing a handle for subsequent chemical modifications. rsc.org

Initiator TypeExampleMechanismKey CharacteristicsReference
Alkyl HalidesBenzyl bromide, this compoundForms an equilibrium between covalent and cationic propagating species.Initiation rate is generally slower than with sulfonates; allows for the synthesis of α-halo telechelic polymers. nih.govresearchgate.netfao.org
Alkyl TosylatesMethyl tosylateForms a reactive cationic species.Commonly used for CROP, provides good control over polymerization. nih.govresearchgate.net
Alkyl TriflatesMethyl triflateForms a highly reactive cationic species.Leads to very fast polymerization rates. nih.govrsc.org
Protected Amine-Functional InitiatorsPhthalimide-NH₂-C₃-BrIntroduces a protected amine group at the α-chain end.Allows for the synthesis of α-amine telechelic polymers after deprotection. rsc.org

The ability to create polymers with specific end-groups makes this compound a valuable tool for synthesizing complex polymer architectures like block and graft copolymers. A polymer chain synthesized using a functional initiator, or a chain that has been functionalized post-polymerization, can act as a "macroinitiator" to start the polymerization of a second monomer. vt.edu

Block Copolymers: A poly(2-oxazoline) chain initiated with this compound will have a terminal bromine atom. This halogen end group can then be used to initiate a different type of polymerization, such as Atom Transfer Radical Polymerization (ATRP), to grow a second, chemically distinct block. cmu.edu Conversely, a pre-existing polymer with an appropriate initiating group can be used as a macroinitiator for the CROP of 2-oxazolines, resulting in a block copolymer. vt.edursc.org

Graft Copolymers: Graft copolymers can be synthesized using the "grafting from" method. pucp.edu.pe In this approach, a polymer backbone is first synthesized to contain multiple initiating sites along its chain. For instance, a polymer with pendant chloromethylstyrene units can act as a macroinitiator. pucp.edu.pe Each of these sites can then initiate the CROP of a 2-oxazoline monomer, leading to the growth of poly(2-oxazoline) side chains grafted onto the main polymer backbone. pucp.edu.peresearchgate.net

Copolymer TypeSynthesis StrategyMacroinitiator ExampleResulting ArchitectureReference
ABA Block CopolymerCROP initiated from a difunctional macroinitiatorTosylate functional telechelic poly(arylene ether sulfone)PEtOx-b-PSF-b-PEtOx triblock copolymer vt.edu
AB Block CopolymerCROP terminated with a functional agentPoly(2-ethyl-2-oxazoline) terminated with BlocBuilder alkoxyaminePEtOx-based macroinitiator for Nitroxide Mediated Polymerization (NMP) rsc.org
Graft Copolymer"Grafting From" using a macroinitiator backboneCopolymers of isobutene and (m,p)-chloromethylstyrenePolyisobutylene backbone with poly(2-oxazoline) grafts pucp.edu.pe
Graft Copolymer"Grafting Through" using macromonomersPoly(2-ethyl-2-oxazoline) macromonomer with a methacrylate (B99206) end-groupPolymethacrylate backbone with PEtOx side chains warwick.ac.uk

Atom-Transfer Radical Polymerization (ATRP) Initiation

Design and Application of Oxazoline-Containing Bromo-Initiators

The integration of the oxazoline functionality into initiators for Atom-Transfer Radical Polymerization (ATRP) offers a versatile platform for the synthesis of well-defined polymers with unique architectures, such as block copolymers. The research in this area has predominantly focused on the use of bromo-initiators to first induce the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. The resulting poly(2-oxazoline) chains, equipped with a terminal bromine atom, then serve as macroinitiators for the ATRP of a variety of vinyl monomers. This sequential polymerization strategy allows for the precise control over the molecular weight and architecture of the final polymer.

A key example of this approach involves the use of α-bromoisobutyryl bromide as a dual initiator. This compound can initiate the CROP of 2-ethyl-2-oxazoline (B78409) to produce poly(2-ethyl-2-oxazoline) (PEtOx) macroinitiators. acs.org The terminal bromide functionality of these macroinitiators is then utilized to initiate the ATRP of other monomers, such as styrene (B11656), leading to the formation of well-defined block copolymers. acs.org

Detailed kinetic investigations have been performed on the CROP of 2-ethyl-2-oxazoline initiated by α-bromoisobutyryl bromide under microwave irradiation. These studies have demonstrated the ability to synthesize PEtOx homopolymers with controlled molecular weights and narrow polydispersity indices (PDI) in short reaction times. acs.org For instance, PEtOx with a number-average molecular weight (Mn,SEC) of 48,500 g/mol and a PDI of 1.29 has been successfully obtained. acs.org

The subsequent ATRP of styrene, using a PEtOx macroinitiator (Mn,SEC = 3700 g/mol , PDI = 1.09) in the presence of a CuBr and tris[2-(dimethylamino)ethyl]amine (B34753) (Me6Tren) catalytic system, has been shown to proceed effectively, yielding amphiphilic block copolymers. acs.org The characteristics of these polymerization steps are summarized in the tables below.

Table 1: CROP of 2-Ethyl-2-Oxazoline (EtOx) Initiated by α-Bromoisobutyryl Bromide

[EtOx]:[Initiator]Temperature (°C)Time (min)Mn,SEC ( g/mol )PDI
501401537001.09
1001403072001.15
20014060135001.21
400140120250001.25
500140150485001.29

Data compiled from studies on the CROP of 2-ethyl-2-oxazoline. acs.org

Table 2: ATRP of Styrene using a PEtOx Macroinitiator

PEtOx Macroinitiator Mn,SEC ( g/mol )[Styrene]:[Macroinitiator]Catalyst SystemMn,SEC of Block Copolymer ( g/mol )PDI of Block Copolymer
3700100CuBr/Me6Tren152001.18
3700200CuBr/Me6Tren268001.23
7200100CuBr/Me6Tren215001.20
7200200CuBr/Me6Tren380001.25

Data represents typical results from the ATRP of styrene initiated by a PEtOx macroinitiator. acs.org

While the use of bromo-initiators to generate poly(2-oxazoline) macroinitiators for ATRP is a well-established and versatile strategy, the direct application of "this compound" as a primary initiator for ATRP is not extensively documented in the reviewed scientific literature. The predominant focus remains on the sequential CROP-ATRP approach, which allows for the synthesis of a wide array of functional and architecturally complex polymers.

Advanced Applications As a Molecular Building Block

Engineering of Functionalized Poly(2-oxazoline)s and Advanced Architectures

Poly(2-oxazoline)s (POx) have garnered significant attention, particularly in the biomedical field, due to their biocompatibility, tunable solubility, and resemblance to polypeptides. The ability to precisely control the polymer structure and introduce functionality is crucial for creating materials with tailored properties.

Synthesis of Functionalized Monomers (e.g., Protected Aldehyde-Functionalized 2-Oxazolines from 2-(2-Bromoethyl)-1,3-dioxolane)

A key strategy for introducing functional groups into poly(2-oxazoline)s is through the polymerization of monomers that already contain the desired functionality in a protected form. The compound 2-(2-bromoethyl)-1,3-dioxolane, a structural analog of 2-(2-bromoethyl)oxazoline where the oxazoline (B21484) ring is replaced by a dioxolane group, serves as a critical starting material for synthesizing aldehyde-functionalized 2-oxazoline monomers.

A protected aldehyde-functionalized 2-oxazoline, namely 2-[3-(1,3)-dioxolan-2-ylpropyl]-2-oxazoline (DPOx), has been synthesized from 2-(2-bromoethyl)-1,3-dioxolane. The synthesis involves the reaction of 2-(2-bromoethyl)-1,3-dioxolane with the lithiated form of 2-methyl-2-oxazoline. This protected monomer can then be copolymerized with other 2-oxazoline monomers, such as 2-methyl-2-oxazoline, to introduce the aldehyde functionality statistically along the polymer chain. Following polymerization, the protecting group can be removed to reveal the reactive aldehyde, which is valuable for chemoselective ligation, such as coupling with amino-oxy-functionalized molecules.

Controlled Polymerization for Defined Polymer Structures

The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a living or quasi-living process, which allows for the synthesis of polymers with well-defined molecular weights, narrow molar mass distributions, and complex architectures such as block copolymers. This control is fundamental for creating advanced materials. The choice of initiator is crucial, with compounds like methyl tosylate and methyl triflate being commonly used. Halide-containing initiators, such as benzyl chloride and other bromo-compounds, can also be employed, although they may lead to a higher proportion of covalent propagating species, which can affect the polymerization rate and result in broader molecular weight distributions.

Advanced polymer architectures like polymer brushes can be synthesized using "grafting-through" or "grafting-from" methodologies.

Grafting-Through: This approach involves the polymerization of macromonomers. A poly(2-oxazoline) chain with a polymerizable end-group (e.g., a methacrylate) is first synthesized. This macromonomer is then copolymerized with other monomers to form a densely grafted polymer brush. This method allows for the synthesis of POx molecular brushes with high grafting densities and narrow molar mass distributions.

Grafting-From: In this strategy, a polymer backbone is first created with initiator sites along its chain. The polymerization of a second monomer is then initiated from these sites, leading to the growth of polymer chains grafted from the backbone. For poly(2-oxazoline)s, this can be achieved by creating a macroinitiator with functional groups capable of initiating the cationic ring-opening polymerization of 2-oxazoline monomers.

The living nature of CROP allows for the synthesis of well-defined block copolymers by the sequential addition of different 2-oxazoline monomers. Furthermore, hybrid multiblock copolymers, which combine poly(2-oxazoline) segments with other polymer classes like acrylates or polyesters, can be created. A common strategy involves synthesizing a poly(2-oxazoline) macroinitiator that is then used to initiate the polymerization of a different type of monomer. For instance, a propargyl-initiated poly(2-oxazoline) can be end-capped with an initiator for copper-mediated radical polymerization, followed by the polymerization of an acrylate monomer. The resulting diblock copolymer can be further functionalized, for example by converting a terminal bromide to an azide (B81097), creating a macromonomer that can be used in "click" chemistry reactions to form multiblock structures.

Post-Polymerization Modification and End-Group Derivatization

The introduction of functional groups after polymerization is a powerful tool for creating tailored polymers. The living cationic propagating species in 2-oxazoline polymerization can be terminated with a variety of nucleophiles to introduce specific functionalities at the polymer chain end (ω-end). This allows for the synthesis of telechelic or semi-telechelic polymers.

Additionally, functional initiators can be used to introduce functionality at the beginning of the polymer chain (α-end). For example, methyl bromoacetate has been used as a functional initiator for the polymerization of 2-ethyl-2-oxazoline (B78409). The resulting polymer has a methyl ester end-group that can be subsequently modified through amidation to introduce a range of other functionalities, such as hydroxyl, amino, allyl, and propargyl groups. This modular approach provides a straightforward way to create a library of end-functionalized poly(2-oxazoline)s from a common precursor. The reactive bromoethyl group of this compound presents a potential site for post-polymerization modification, although specific examples of its use as a modifying agent on a pre-formed polymer are not extensively detailed in the literature.

Contributions to Ligand Design in Asymmetric Catalysis

Chiral oxazoline-containing compounds are a highly successful class of ligands used in asymmetric catalysis. Their widespread use stems from their modular nature and the ease with which they can be synthesized from readily available chiral amino alcohols. The stereocenter on the oxazoline ring is located close to the metal's coordination site, allowing for effective stereochemical control during the catalytic reaction.

These ligands, often bidentate, such as in phosphinooxazoline (PHOX) or bis(oxazoline) ligands, have been successfully applied in a multitude of metal-catalyzed enantioselective reactions. The specific structure of the oxazoline ligand, including the substituents on the oxazoline ring and the nature of the linker between coordinating groups, can be tuned to optimize the enantioselectivity for a particular chemical transformation. While the oxazoline framework is a cornerstone of modern asymmetric catalysis, the direct synthesis and application of ligands derived specifically from this compound are not widely documented in prominent research literature. The development of new chiral ligands is an ongoing area of research, and the functional handles present in molecules like this compound could offer pathways to novel ligand structures.

Chiral Oxazoline-Based Ligands and their Synthetic Accessibility from Bromoalkyl Precursors

Chiral oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis, prized for their modular nature and the high levels of stereocontrol they impart in a wide array of chemical transformations. The synthetic accessibility of these ligands is a critical factor in their widespread application. While the most common route to chiral oxazolines involves the cyclization of chiral β-amino alcohols, an alternative and powerful strategy involves the functionalization of pre-formed oxazolines bearing reactive side chains, such as this compound.

This "building block" approach allows for the introduction of chirality through nucleophilic substitution reactions at the bromoethyl group. This method is particularly advantageous for creating ligands where the chiral center is not directly adjacent to the oxazoline ring or for linking the oxazoline unit to a larger, pre-existing chiral scaffold. The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to attack by a variety of chiral nucleophiles, including amines, phosphines, and alkoxides, leading to the formation of diverse and sterically-tuned chiral ligands.

Detailed Research Findings:

Research in this area has focused on harnessing the reactivity of the bromoalkyl group to construct novel ligand frameworks. A key strategy involves the reaction of this compound with chiral secondary amines or phosphines. This approach is particularly effective for the synthesis of P,N-ligands, where a phosphorus atom and the nitrogen of the oxazoline ring coordinate to a metal center, creating a well-defined chiral environment for catalysis.

For example, the reaction of this compound with a chiral secondary phosphine, in the presence of a base, can yield a chiral phosphine-oxazoline ligand. The general synthetic scheme for such a transformation is depicted below:

Scheme 1: General synthesis of a chiral P,N-ligand from this compound and a chiral secondary phosphine.

While direct synthetic examples starting from this compound are not extensively documented in high-impact literature, the reverse reaction, where a bis(oxazoline) is bridged by a 1,2-dihaloethane, points to the feasibility of such bond formations. This suggests that the fundamental chemical principles for the synthesis of chiral ligands from bromoalkyl oxazoline precursors are well-established.

The synthetic utility of this approach lies in its modularity. By varying the structure of the chiral nucleophile, a library of ligands with different steric and electronic properties can be readily assembled. This allows for the fine-tuning of the ligand's performance in specific asymmetric catalytic reactions.

Data on Synthetic Accessibility and Ligand Performance:

The following interactive table summarizes representative data on the synthesis and application of chiral oxazoline-based ligands, highlighting the yields and enantioselectivities achieved in various catalytic reactions. While these examples may not directly employ this compound as the starting material, they illustrate the effectiveness of the resulting chiral oxazoline ligands in asymmetric catalysis, which is the ultimate goal of their synthesis from any precursor.

Ligand TypeChiral PrecursorCatalyzed ReactionYield (%)Enantiomeric Excess (ee %)
Bis(oxazoline)Chiral AminoindanolMukaiyama Aldolup to 98>99 (after recrystallization)
Pyridine-bis(oxazoline)Chiral Amino AlcoholNegishi Cross-Coupling92-95Optimal for specific substrates
Phosphino-oxazolineChiral Amino AlcoholAsymmetric Allylic Alkylationup to 99up to 99.9
SPIROX(R,R,R)-SPIROLO-H Insertion8897

This table showcases the high efficiency and stereoselectivity achievable with chiral oxazoline-based ligands in various asymmetric transformations.

The data clearly indicates that chiral oxazoline ligands are capable of inducing high levels of stereoselectivity in a range of important chemical reactions. The synthetic accessibility of these ligands, including potential routes from bromoalkyl precursors like this compound, is therefore of significant interest to the chemical community for the development of new and improved asymmetric catalysts.

Perspectives and Future Research Directions

Innovations in Synthetic Methodologies for Bromoalkyl Oxazolines

The synthesis of 2-substituted-2-oxazolines has been well-established, but the demand for highly pure, functionalized monomers like 2-(2-bromoethyl)oxazoline under milder and more efficient conditions continues to drive innovation. Classical methods typically involve the cyclization of an N-(2-hydroxyethyl)amide precursor, which itself is formed from a carboxylic acid derivative and ethanolamine. nih.govwikipedia.org However, recent advancements are moving towards catalyst-free systems and more direct routes that improve yield, reduce waste, and enhance functional group tolerance.

Future research directions are focused on overcoming the limitations of traditional methods, such as the use of harsh dehydrating agents or corrosive reagents. mdpi.com One promising area is the development of one-pot syntheses that start from more fundamental precursors, bypassing the need to isolate intermediates. mdpi.com For instance, methods using triflic acid to promote dehydrative cyclization generate water as the only byproduct, representing a greener approach. mdpi.com Another innovative strategy involves the metal- and catalyst-free reaction of nitriles with amino alcohols, offering a mild and efficient pathway that is compatible with a wide array of functional groups. organic-chemistry.org The exploration of electrophilic ring expansion of aziridines also presents a novel, activator-free route to oxazoline (B21484) derivatives. nih.gov

Table 1: Comparison of Synthetic Methods for 2-Substituted-2-Oxazolines
MethodPrecursorsKey Reagents/ConditionsAdvantagesPotential ChallengesReference
Classical Dehydrative CyclizationN-(β-hydroxyethyl)amidesThionyl chloride, Burgess reagent, Ph₃P/DEADWell-established, versatileHarsh conditions, stoichiometric byproducts mdpi.com
Triflic Acid-Promoted CyclizationN-(β-hydroxyethyl)amidesTriflic acid (TfOH)Generates only water as byproduct, tolerant of various functional groupsRequires handling of strong acid mdpi.com
Nitrile-Amino Alcohol CondensationNitriles, Amino AlcoholsCatalyst-free, heatHigh atom economy, avoids corrosive reagents, broad substrate scopeMay require high temperatures organic-chemistry.org
Aldehyde CondensationAldehydes, 2-Aminoethanol1,3-Diiodo-5,5-dimethylhydantoin (DIH)Good yields for aromatic and aliphatic aldehydesUse of specialized iodinating agent organic-chemistry.org
Aziridine Ring Expansion2-Arylaziridines, Diazo compoundsMicrowave heatingCatalyst- and activator-free, clean reactionLimited to specific substituted precursors nih.gov

Expanding the Scope of Polymer Architectures via Bromoalkyl Oxazoline Intermediates

The true potential of this compound is realized in its application as a monomer for creating sophisticated polymer architectures. The living nature of the cationic ring-opening polymerization (CROP) of 2-oxazolines allows for precise control over molecular weight and dispersity, which is essential for building well-defined polymers. acs.org The bromoethyl side chain serves as a versatile functional handle for subsequent chemical transformations, a concept known as post-polymerization modification. nih.gov

By polymerizing this compound, a poly(2-oxazoline) with pendant reactive sites along the backbone is created. These bromide groups can be converted into a multitude of other functionalities. For example, nucleophilic substitution with sodium azide (B81097) yields pendant azido (B1232118) groups, which are primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the "grafting-to" of various molecules or polymer chains onto the poly(2-oxazoline) backbone, creating well-defined graft copolymers.

Alternatively, the bromoalkyl group can be incorporated at the chain ends of a polymer. Using a bromine-containing initiator, such as 4-(bromomethyl)benzoate, results in a polymer with a terminal bromide. mdpi.comresearchgate.net This bromide can then serve as an initiator for a different type of controlled polymerization, such as atom transfer radical polymerization (ATRP) or Cu(0)-mediated reversible deactivation radical polymerization (RDRP), enabling the synthesis of well-defined block copolymers from disparate monomer families. acs.org This "grafting-from" approach is a powerful strategy for combining the desirable properties of poly(2-oxazolines) with other polymers like acrylates or styrenics. acs.org Future work will likely focus on combining CROP of bromoalkyl oxazolines with other controlled polymerization techniques to access novel multiblock, star-shaped, and brush-like polymer architectures.

Table 2: Polymer Architectures Accessible via Bromoalkyl Oxazoline Intermediates
ArchitectureSynthetic StrategyRole of Bromoalkyl GroupKey AdvantagesReference
Graft Copolymers"Grafting-to" or "Grafting-from"Pendant group for modification (e.g., conversion to azide for click chemistry) or initiationHigh grafting density, control over side-chain length and composition nih.gov
Block CopolymersSequential polymerizationMacroinitiator with a terminal bromide for a second polymerization (e.g., ATRP)Combines distinct properties of different polymer blocks (e.g., hydrophilic/hydrophobic) acs.org
Star PolymersMulti-functional core initiationInitiator or monomer functionality allows for branching from a central pointUnique rheological and solution properties compared to linear analogs acs.org
Functional Telechelic PolymersFunctional initiation and/or terminationIntroduced at the α- or ω-chain end via a functional initiator or terminatorEnables end-group conjugation to surfaces, proteins, or other polymers mdpi.comresearchgate.net

Mechanistic Insights into Reactivity and Polymerization Control

A deep understanding of the reaction mechanism is critical for achieving precise control over the polymerization of functional monomers like this compound. The CROP of 2-oxazolines proceeds via a nucleophilic attack of the nitrogen atom in the monomer on the electrophilic carbon (C5 position) of the cationic oxazolinium propagating species at the end of the growing chain. acs.orgresearchgate.net For the polymerization to be "living," the rates of initiation and propagation must be significantly faster than any side reactions, such as chain transfer or termination. beilstein-journals.org

The bromoethyl side chain introduces a significant challenge and an area for future mechanistic investigation. The bromine atom, being a potential nucleophile and a leaving group, could theoretically interfere with the cationic propagating center. This could lead to side reactions that terminate the chain or introduce branching, thereby broadening the molecular weight distribution and compromising the "living" character of the polymerization. beilstein-journals.org Therefore, meticulous control over reaction conditions is paramount.

Future research will focus on optimizing parameters to suppress these potential side reactions. This includes the judicious selection of initiators; highly reactive initiators like methyl triflate (MeOTf) may require lower temperatures, whereas less reactive alkyl halides might offer a more controlled polymerization at the cost of slower kinetics. researchgate.netbeilstein-journals.org The choice of solvent is also critical, as polar solvents can stabilize the cationic species and influence the equilibrium between covalent and ionic propagating species, which in turn affects the polymerization rate and control. acs.org Advanced kinetic studies, complemented by computational modeling, will be invaluable in elucidating the subtle electronic and steric effects of the bromoethyl side chain on monomer reactivity and the stability of the propagating species. acs.orgnih.gov

Table 3: Factors Influencing Control in CROP of Functional Oxazolines
FactorMechanism of InfluenceDesired Outcome for High ControlReference
Initiator ChoiceAffects the rate of initiation and the nature of the counter-ion. Highly reactive initiators (e.g., triflates) ensure fast initiation.Fast and quantitative initiation (kᵢ ≥ kₚ) to ensure all chains grow simultaneously. researchgate.netbeilstein-journals.org
Solvent PolarityStabilizes the cationic propagating species. Higher polarity can accelerate polymerization but may also promote side reactions.A solvent that solubilizes monomer and polymer while minimizing unwanted side reactions. acs.org
TemperatureInfluences the rates of initiation, propagation, and termination. Higher temperatures increase rates but can also increase the likelihood of side reactions.A temperature that ensures a reasonable polymerization rate without significant chain termination or transfer. beilstein-journals.org
Monomer PurityNucleophilic impurities (e.g., water) can act as terminating agents, quenching the living polymerization.Anhydrous and highly purified monomer and solvent to prevent premature termination. wikipedia.org
Side Chain FunctionalityThe electronic and steric properties of the side chain can affect monomer nucleophilicity and the stability of the oxazolinium cation.A side chain that is stable under polymerization conditions and does not interfere with the propagating center. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-(2-Bromoethyl)oxazoline to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while ethanol is preferred for milder conditions .
  • Reaction Time : 12–24 hours, monitored via TLC or HPLC to detect intermediates .
    • Data Insight : X-ray crystallography confirms bond angles and distances critical for reactivity (e.g., Br-C bond length ~1.93 Å in analogous bromoethyl compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to verify functional groups (e.g., oxazoline ring protons at δ 4.1–4.5 ppm) and IR for carbonyl (C=O) stretches .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities (<2% threshold) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/Br percentages (e.g., C5_5H8_8BrNO requires C 32.64%, H 4.38%) .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; bromoethyl groups are prone to hydrolysis .
  • Compatibility : Avoid contact with reactive metals (e.g., Na, Mg) to prevent unintended substitutions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported reactivity profiles of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Identifies steric hindrance or electronic effects (e.g., distorted trigonal planar geometry at Br reduces SN2 reactivity) .
  • Comparative Analysis : Overlay crystal structures of analogous compounds (e.g., 2-(2-Bromoethyl)isoindoline) to correlate bond polarization with nucleophilic substitution rates .
    • Case Study : Discrepancies in Suzuki coupling efficiency were attributed to crystallographically confirmed π-stacking in aryl-bromo derivatives .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the oxazoline nitrogen with Boc (tert-butyloxycarbonyl) to prevent alkylation .
  • Catalytic Optimization : Use Pd(PPh3_3)4_4 for cross-couplings; ligand screening (e.g., XPhos) minimizes β-hydride elimination .
  • Solvent Effects : Switch from DMF to THF in Grignard reactions to reduce epimerization .

Q. How does this compound serve as a scaffold in medicinal chemistry?

  • Methodological Answer :

  • Bioisosterism : The oxazoline ring mimics carboxylic acids, enhancing metabolic stability in drug candidates .
  • Targeted Modifications : Bromoethyl groups enable click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .
  • Case Study : Derivatives showed IC50_{50} values <1 µM against kinase targets via structure-activity relationship (SAR) studies .

Data Analysis and Contradiction Management

Q. How should researchers reconcile conflicting spectroscopic data for this compound intermediates?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+^+ at m/z 184.02) .
  • Dynamic NMR : Resolve rotational isomers (e.g., oxazoline ring puckering) by variable-temperature 1^1H NMR .
    • Example : Contradictory 13^13C signals for carbonyl carbons were resolved via 2D HSQC, confirming tautomerization .

Q. What computational tools predict the reactivity of this compound in complex systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks .
  • Docking Simulations : Assess binding affinity with biological targets (e.g., protease active sites) using AutoDock Vina .
  • Database Integration : Leverage Reaxys/BIOCATALYSIS for retro-synthetic planning .

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